molecular formula C23H27N3O4S2 B2409785 (Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 850909-74-9

(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2409785
CAS No.: 850909-74-9
M. Wt: 473.61
InChI Key: RVZPGHXMLLUVLG-VHXPQNKSSA-N
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Description

This compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Scientific Research Applications

Synthesis and Characterization

  • A study by Bobeldijk et al. (1990) discusses a high-yield synthesis method for a similar compound, highlighting its significance in the preparation of certain radiopharmaceuticals (Bobeldijk et al., 1990).
  • Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes with compounds structurally related to (Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide, exploring their fluorescence properties and potential anticancer activity (Vellaiswamy & Ramaswamy, 2017).

Pharmacological Potential

  • Yılmaz et al. (2015) investigated derivatives of a similar compound for anticancer properties, emphasizing its potential in proapoptotic activities against cancer cell lines (Yılmaz et al., 2015).
  • Priya et al. (2006) synthesized new benzamide derivatives, including compounds structurally related to the query compound, and evaluated their antimicrobial efficacy, which suggests potential applications in antimicrobial drug development (Priya et al., 2006).

Biochemical and Biomedical Research

  • Ugale et al. (2012) synthesized and evaluated similar compounds for anticonvulsant activities, highlighting the pharmaceutical applications of such benzamide derivatives (Ugale et al., 2012).
  • Morgan et al. (1990) studied the cardiac electrophysiological activity of N-substituted benzamides, showing the relevance of these compounds in developing selective cardiac medications (Morgan et al., 1990).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some benzothiazole derivatives are thought to exert their anticancer effects by interacting with tubulin, a protein involved in cell division .

Properties

IUPAC Name

N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S2/c1-4-26-20-12-9-18(30-3)14-21(20)31-23(26)24-22(27)17-7-10-19(11-8-17)32(28,29)25-13-5-6-16(2)15-25/h7-12,14,16H,4-6,13,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZPGHXMLLUVLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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